2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides It features a thiadiazole ring, a phenoxypropyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like acetone and reagents such as potassium thiocyanate and 2-chlorobenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring and phenoxypropyl group play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
- 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
Uniqueness
2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and phenoxypropyl group enhances its binding affinity and specificity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16ClN3O2S |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-chloro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H16ClN3O2S/c19-15-10-5-4-9-14(15)17(23)20-18-22-21-16(25-18)11-6-12-24-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,20,22,23) |
InChI Key |
IERHHGLIZYFFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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